5-Oxoprolinal

pyroglutamyl-peptide hydrolase competitive inhibitor Ki aldehyde specificity

5-Oxoprolinal, also known as (2S)-5-oxopyrrolidine-2-carbaldehyde, is a low-molecular-weight (113.11 g/mol) synthetic aldehyde analogue of pyroglutamate (5-oxoproline). It functions as a potent, reversible, active-site-directed transition-state competitive inhibitor of pyroglutamyl-peptide hydrolase (PPH; EC 3.4.11.8, pyroglutamyl peptidase I), a cysteine protease that cleaves the N-terminal pyroglutamyl residue from neuropeptides including thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LH-RH), neurotensin, and bombesin.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 96914-00-0
Cat. No. B10776834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxoprolinal
CAS96914-00-0
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C=O
InChIInChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1
InChIKeyXBGYMVTXOUKXLG-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxoprolinal (CAS 96914-00-0) – Aldehyde-Based Transition-State Inhibitor of Pyroglutamyl-Peptide Hydrolase for TRH-Degradation Research


5-Oxoprolinal, also known as (2S)-5-oxopyrrolidine-2-carbaldehyde, is a low-molecular-weight (113.11 g/mol) synthetic aldehyde analogue of pyroglutamate (5-oxoproline) . It functions as a potent, reversible, active-site-directed transition-state competitive inhibitor of pyroglutamyl-peptide hydrolase (PPH; EC 3.4.11.8, pyroglutamyl peptidase I), a cysteine protease that cleaves the N-terminal pyroglutamyl residue from neuropeptides including thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LH-RH), neurotensin, and bombesin . The compound was originally designed to probe the biological significance of PPH in peptide hormone metabolism and has been applied in cellular and in vivo models of TRH degradation pathways .

Why Generic Aldehyde Inhibitors or 5-Oxoproline Analogues Cannot Substitute for 5-Oxoprolinal in Pyroglutamyl-Peptidase Research


5-Oxoprolinal is an aldehyde analogue of pyroglutamate, but structurally similar compounds—including common aldehydes (e.g., benzaldehyde, butyraldehyde) and the endogenous metabolite 5-oxoproline—fail to produce meaningful inhibition of pyroglutamyl-peptide hydrolase . The enzyme's active site requires a ligand that simultaneously presents the pyroglutamyl ring recognition motif and a reactive aldehyde warhead positioned to interact with the catalytic cysteine residue in a transition-state-like geometry; generic aldehydes lack the ring structure and accordingly show weak or no inhibitory activity, while 5-oxoproline lacks the electrophilic aldehyde necessary for covalent transition-state mimicry . Even mechanism-based irreversible inhibitors such as pyroglutamyl diazomethyl ketone, though potent, operate through covalent alkylation of the active-site cysteine rather than reversible competition, producing different kinetic properties and in vivo pharmacology that preclude direct interchangeability . The quantitative evidence below establishes that 5-oxoprolinal occupies a unique selectivity–reversibility–potency profile not reproducible by generic aldehydes, irreversible PPH inhibitors, or the parent metabolite.

5-Oxoprolinal (CAS 96914-00-0) – Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement


Competitive Inhibition Potency: 5-Oxoprolinal (Ki = 26 nM) vs. Generic Aldehydes (Weak or No Inhibition)

In a direct head-to-head evaluation within the same study, 5-oxoprolinal demonstrated a Ki of 26 nM in competitive inhibition of purified pyroglutamyl-peptide hydrolase, whereas a panel of generic aldehydes—including benzaldehyde, butyraldehyde, and valeraldehyde—exhibited only weak inhibition or no inhibition at all when tested under identical assay conditions . This establishes that the 5-oxopyrrolidine ring scaffold bearing the aldehyde function is essential for high-affinity active-site recognition, not merely the presence of a terminal aldehyde group.

pyroglutamyl-peptide hydrolase competitive inhibitor Ki aldehyde specificity

Inhibition Modality: Reversible Competitive Transition-State Mimic (5-Oxoprolinal) vs. Irreversible Covalent Alkylation (Pyroglutamyl Diazomethyl Ketone)

5-Oxoprolinal acts as a reversible competitive inhibitor that binds the enzyme–substrate transition-state intermediate through its aldehyde group forming a tetrahedral adduct with the active-site cysteine, establishing a Ki of 26 nM . In contrast, pyroglutamyl diazomethyl ketone, developed in the same laboratory and published contemporaneously, functions as an irreversible covalent inactivator that requires preincubation and operates through a rate-limiting enzyme–inhibitor complex formation step . The functional consequence is kinetic: 5-oxoprolinal allows reversible, concentration-dependent modulation of PPH activity, whereas diazomethyl ketone produces irreversible, time-dependent inactivation that cannot be readily reversed upon washout—a critical consideration for cellular studies requiring inhibitor removal and enzyme activity recovery assessment .

reversible inhibition transition-state analogue covalent irreversible inhibitor

Cellular Regulatory Effect: Concentration-Dependent PPH Induction (EC50 = 100 nM) in GH3 Pituitary Cells Uniquely Demonstrated for 5-Oxoprolinal

In a study using GH3 rat pituitary tumor cells, prolonged (3-day) exposure to 5-oxoprolinal produced a marked 300% increase in PPH enzyme activity, with a concentration-dependence characterized by an EC50 of 1 × 10⁻⁷ M (100 nM) . This unexpected regulatory upregulation was time-dependent (rapid increase within the first 24 h) and was not blocked by cycloheximide, suggesting post-translational stabilization rather than transcriptional induction . This cellular regulatory phenomenon has not been reported for any other PPH inhibitor class, including diazomethyl ketones, chloromethyl ketones, or generic aldehydes, and may be mechanistically linked to the reversible, non-covalent binding mode of 5-oxoprolinal's aldehyde warhead .

pyroglutamyl peptidase I regulation GH3 cells EC50 enzyme induction

In Vivo PPH Inhibition in Mouse Tissues: Rapid Onset (10–30 min) with 5-Oxoprolinal vs. Irreversible Tissue-Wide Inactivation by Diazomethyl Ketone

When injected intraperitoneally into mice, 5-oxoprolinal produced measurable inhibition of PPH activity at both 10- and 30-minute time points post-administration, confirming rapid tissue distribution and target engagement in vivo . By comparison, pyroglutamyl diazomethyl ketone, at a dose of 0.1 mg/kg i.p., achieved total inactivation of PPH in all tissues tested including brain, but through a fundamentally different irreversible mechanism with unknown recovery kinetics . The reversible, competitive nature of 5-oxoprolinal ensures that enzyme activity inhibition is proportional to bioavailable inhibitor concentration and can be reversed upon compound elimination, whereas diazomethyl ketone's irreversible covalent modification introduces uncertainty regarding enzyme turnover-dependent recovery time in tissues .

in vivo enzyme inhibition pyroglutamyl peptide hydrolase mouse pharmacokinetics

Best Research Application Scenarios for 5-Oxoprolinal (CAS 96914-00-0)


Reversible Competitive PPH Blockade in Purified Enzyme Kinetic Studies Requiring Titratable Inhibition

For enzymologists characterizing pyroglutamyl-peptide hydrolase substrate specificity, transition-state architecture, or inhibitor structure–activity relationships, 5-oxoprolinal at its Ki concentration (26 nM) provides precise, reversible competitive inhibition that can be titrated by varying inhibitor-to-substrate ratios without irreversible enzyme depletion. This is directly supported by the competitive kinetic data establishing a Ki of 26 nM, demonstrating that the inhibitor can be competed off by increasing substrate concentration . Generic aldehydes, which show negligible inhibition, and irreversible inactivators such as diazomethyl ketones, which cannot be washed out, fail to provide this experimental flexibility .

Washout-Recovery Studies and PPH Regulatory Feedback Analysis in Pituitary Cell Models

The GH3 pituitary cell model, in which 5-oxoprolinal (EC50 = 100 nM) elicits a 300% upregulation of PPH activity over 3 days, constitutes a validated platform for studying PPH regulatory feedback mechanisms . Because 5-oxoprolinal is a reversible inhibitor, cells can be washed free of the compound post-incubation, enabling direct measurement of enzyme activity changes attributable to regulatory adaptations rather than residual inhibitor carryover—an experimental design not feasible with irreversible covalent PPH inhibitors such as pyroglutamyl diazomethyl ketone or chloromethyl ketones .

In Vivo Pharmacodynamic Studies of TRHergic Neuropeptide Systems Requiring Recoverable Brain Enzyme Inhibition

5-Oxoprolinal has demonstrated in vivo efficacy for inhibiting PPH in mouse tissues at 10- and 30-minute time points post-injection . For in vivo pharmacology studies investigating TRH-mediated neuroendocrine functions (e.g., TSH secretion, prolactin release, or central nervous system TRH effects) where sustained but recoverable PPH blockade is preferred over permanent enzyme inactivation, 5-oxoprolinal represents the only validated reversible tool inhibitor with published in vivo target engagement data .

Selective Discrimination Between Pyroglutamyl Peptidase I (Cytosolic) and Pyroglutamyl Peptidase II (Membrane-Bound Ectoenzyme) in TRH Degradation Pathway Dissection

5-Oxoprolinal specifically inhibits pyroglutamyl peptidase I (PPH, EC 3.4.11.8), the cytosolic cysteine protease, but has no reported activity against pyroglutamyl peptidase II (TRH-degrading ectoenzyme, EC 3.4.19.6), a membrane-bound metalloprotease . This selectivity enables researchers to discriminate between the two independent TRH-degrading pathways in brain and pituitary tissue preparations when 5-oxoprolinal is applied in combination with metalloprotease inhibitors (e.g., o-phenanthroline) or specific PPII inhibitors, a pharmacological deconvolution strategy that cannot be achieved with non-selective or irreversible PPH inhibitors .

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